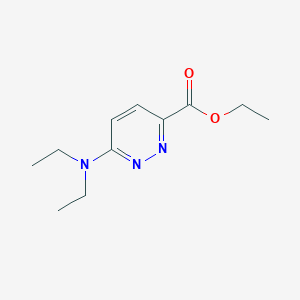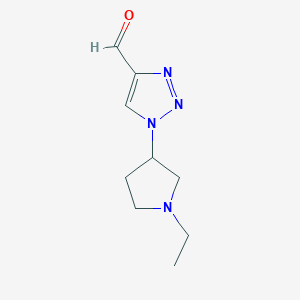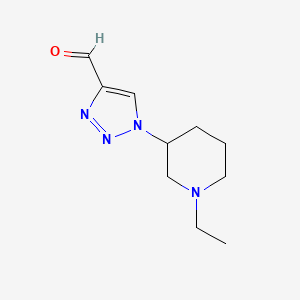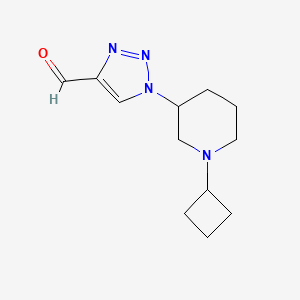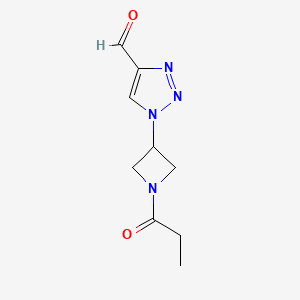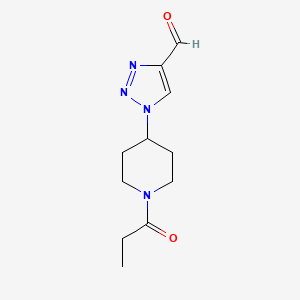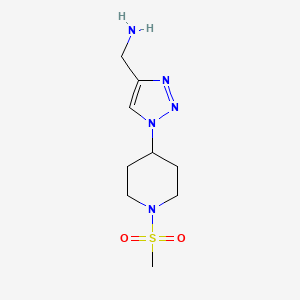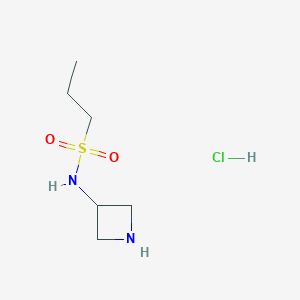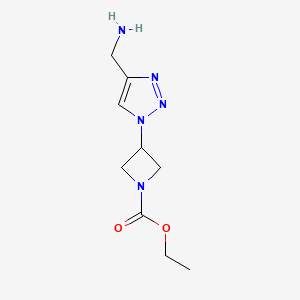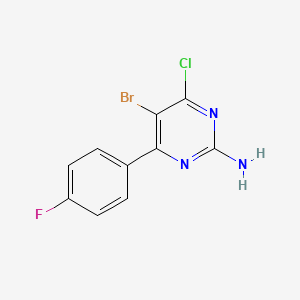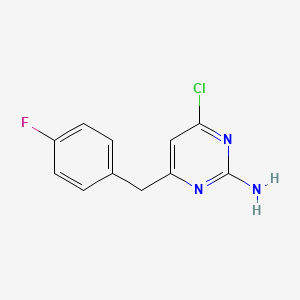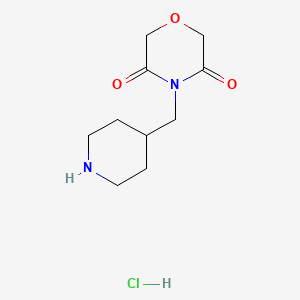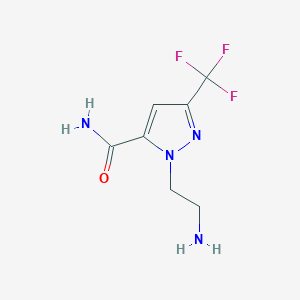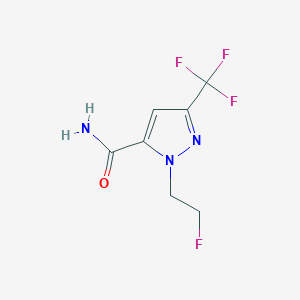
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
描述
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (FETPC) is an organic compound that belongs to the class of pyrazole carboxamides. It is a colorless solid at room temperature and can be synthesized in a laboratory. FETPC has been studied extensively in scientific research and has been found to have a number of applications in the fields of biochemistry, physiology, and pharmacology. In
科学研究应用
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied extensively in scientific research due to its potential applications in biochemistry, physiology, and pharmacology. One of the most notable applications of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its use as an inhibitor of the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other xenobiotics. 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been used in the study of the structure and function of proteins, as well as in the study of the effects of drugs on the body. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been used in the study of the effects of environmental toxins on the body, as well as in the study of the effects of radiation on the body.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is known to interact with the cytochrome P450 enzyme family. 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide binds to the active site of the cytochrome P450 enzyme, which prevents the enzyme from metabolizing drugs and other xenobiotics. This binding can either inhibit or activate the enzyme, depending on the concentration of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide present. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can act as an antioxidant, which can help protect cells from oxidative damage caused by free radicals.
生化和生理效应
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have found that 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can inhibit the activity of the cytochrome P450 enzyme family, which can lead to a decrease in the metabolism of drugs and other xenobiotics. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have anti-inflammatory and anti-cancer properties, which can help protect cells from damage caused by inflammation and cancer.
实验室实验的优点和局限性
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is that it is relatively easy to synthesize in a laboratory. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is that it is relatively expensive, which can limit its use in large scale experiments. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be toxic if handled improperly, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. One potential direction is to further study the mechanism of action of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as well as its biochemical and physiological effects. Additionally, further research could be done to study the effects of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide on the metabolism of drugs and other xenobiotics, as well as its potential applications in the treatment of diseases. Additionally, further research could be done to study the potential side effects of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as well as its potential toxicity. Finally, further research could be done to study the potential uses of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in the development of new drugs and therapies.
属性
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N3O/c8-1-2-14-4(6(12)15)3-5(13-14)7(9,10)11/h3H,1-2H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBNMYSHYFOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



